molecular formula C7H14NO5P B1623478 Monocrotophos (Z)-analog CAS No. 919-44-8

Monocrotophos (Z)-analog

Cat. No. B1623478
CAS RN: 919-44-8
M. Wt: 223.16 g/mol
InChI Key: KRTSDMXIXPKRQR-WAYWQWQTSA-N
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Description

Monocrotophos, commonly named Azodrin or Nuvacron, is an organophosphate insecticide . It is preferred due to its high efficacy against insect pests . Despite its ban, it is still used because of its effectiveness .


Synthesis Analysis

Monocrotophos is biodegradable and its uncontrolled application in farming has led to the contamination of surface and groundwater . Microbes such as Bacillus, Pseudomonas, Aspergillus, Anabaena, and Nostoc can utilize monocrotophos as a nutrient source and can tolerate up to 500–1200 mg L−1 of monocrotophos . This leads to its complete or partial degradation to dimethyl phosphate, phosphoric acid, valeric, or acetic acid .


Molecular Structure Analysis

The molecular formula of Monocrotophos is C7H14NO5P . Its IUPAC Standard InChI is InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+ .


Chemical Reactions Analysis

Monocrotophos is readily soluble in water and is grouped under class I: highly toxic compounds . The generation of ·OH radicals by photoactivation of the catalyst such as TiO2 and ZnO leads to complete mineralization of monocrotophos .


Physical And Chemical Properties Analysis

Monocrotophos is a colorless to reddish-brown solid with a mild, ester odor . It is combustible and gives off irritating or toxic fumes (or gases) in a fire .

Mechanism of Action

The mode of action of organophosphates involves inhibition of acetylcholine esterase (AChE), an enzyme that catalyzes the hydrolysis of a neurotransmitter acetylcholine .

properties

IUPAC Name

dimethyl [(Z)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTSDMXIXPKRQR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042165
Record name (Z)-Monocrotophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919-44-8
Record name Dimethyl (1Z)-1-methyl-3-(methylamino)-3-oxo-1-propen-1-yl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Monocrotophos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Monocrotophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (Z)-1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOCROTOPHOS Z-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B03JOB434
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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